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Compound of Interest

Compound Name: (2R,3S)-Chlorpheg

Cat. No.: B1139495

Disclaimer: The user's request specified "(2R,3S)-Chlorpheg". The compound
Chlorpheniramine, which is chemically named 3-(4-chlorophenyl)-N,N-dimethyl-3-(pyridin-2-
yl)propan-1-amine, possesses a single chiral center. Therefore, it exists as a pair of
enantiomers, (R)-chlorpheniramine and (S)-chlorpheniramine. The designation (2R,3S) implies
the presence of two chiral centers and does not accurately describe the structure of
Chlorpheniramine. The spectroscopic data presented herein pertains to Chlorpheniramine,
often as a racemic mixture or as specified for a particular enantiomer, which is the most
probable compound of interest.

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR),
infrared (IR), and mass spectrometry (MS) data for Chlorpheniramine. It is intended for
researchers, scientists, and professionals in the field of drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic
molecules. Below are the *H and 3C NMR data for Chlorpheniramine.

IH NMR Spectroscopic Data
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
7.60-7.10 m 8H Aromatic protons
3.45 t, J=7.0 Hz 1H CH
2.65 t, J=7.0 Hz 2H CH2
2.35 s 6H N(CHs)2

Note: Data is for the maleate salt in DMSO-d6 at 400 MHz.[1] The aromatic region (7.60-7.10
ppm) includes signals from both the chlorophenyl and pyridinyl rings, as well as the maleate

counter-ion.

13C NMR Spectroscopic Data

Chemical Shift (6) ppm

Assignment

167.3 C=0 (maleate)
162.2 Aromatic C
149.3 Aromatic C
141.2 Aromatic C
138.4 Aromatic C
134.8 C=C (maleate)
131.5 Aromatic C
128.9 Aromatic C
126.7 Aromatic C
122.5 Aromatic C
56.4 CH2

44.1 N(CHs)2

38.2 CH
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Note: Data is for the maleate salt in DMSO-d6.[1]
Experimental Protocol for NMR Spectroscopy

A general procedure for obtaining NMR spectra of a compound like Chlorpheniramine maleate
is as follows:

o Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.6-0.7 mL of
a deuterated solvent (e.g., DMSO-d6, CDClIsz, D20) in a5 mm NMR tube.

e Instrument Setup:
o Use a spectrometer with a field strength of 400 MHz or higher for better resolution.
o Tune and shim the instrument to ensure a homogeneous magnetic field.

o Set the appropriate acquisition parameters, including the number of scans, relaxation
delay, and pulse width.

o Data Acquisition:
o Acquire the *H NMR spectrum.
o Acquire the proton-decoupled 3C NMR spectrum.

» Data Processing:

o

Apply Fourier transformation to the raw data (FID).

[¢]

Phase and baseline correct the resulting spectrum.

[¢]

Calibrate the chemical shift scale using the residual solvent peak or an internal standard
(e.g., TMS).

[¢]

Integrate the peaks in the *H NMR spectrum.

A standardized protocol involves dissolving the sample in a suitable deuterated solvent and
acquiring the spectrum on a 90 MHz or higher spectrometer, often with an internal standard like
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tert-butanol for quantification[2][3].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the
absorption of infrared radiation.

IR Spectroscopic Data

Wavenumber (cm—?) Functional Group

3400-3200 N-H stretch (secondary amine salt)
3100-3000 Aromatic C-H stretch

2950-2850 Aliphatic C-H stretch

1708 C=0 stretch (maleate)

1600-1450 Aromatic C=C stretch

1355 C-N stretch

825 p-substituted benzene C-H bend
760 C-Cl stretch

Note: The data corresponds to Chlorpheniramine maleate as a KBr disc or nujol mull[1].
Experimental Protocol for IR Spectroscopy (ATR-FTIR)
Attenuated Total Reflectance (ATR) is a common sampling technique for FTIR.
o Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
e Instrument Setup:

o Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal.

o Press the sample firmly against the crystal using the pressure clamp to ensure good
contact.
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o Data Acquisition:
o Collect the IR spectrum over the desired range (typically 4000-400 cm~1).
o Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
» Data Processing:
o Perform a background subtraction.
o The resulting spectrum will be of absorbance or transmittance versus wavenumber.

Non-destructive analysis of chlorpheniramine maleate in pharmaceutical tablets and granules
can be performed using chemometrics-assisted attenuated total reflectance infrared
spectroscopy (ATR-IR)[4][5].

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions
based on their mass-to-charge ratio.

Mass Spectrometry Data (LC-MS/MS)

miz Assighment

275.131 [M+H]* (protonated molecule)
230.074 [M+H - N(CH3)2]*

232.070 Isotopic peak of 230

167.073 [C12H9N]* (fragment)

Note: Data obtained via LC-MS with a gTof instrument in positive ion mode|[6].
Experimental Protocol for Mass Spectrometry (LC-MS)

A typical procedure for analyzing Chlorpheniramine by LC-MS is as follows:
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» Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g.,
methanol or acetonitrile) and dilute to an appropriate concentration (e.g., in the ng/mL to
pug/mL range). Plasma samples may require a liquid-liquid or solid-phase extraction step[7]

[8].
e Liquid Chromatography (LC):
o Inject the sample onto an appropriate LC column (e.g., C18).

o Use a mobile phase gradient (e.g., water and acetonitrile with a modifier like formic acid)
to elute the compound.

e Mass Spectrometry (MS):

o The eluent from the LC is directed into the mass spectrometer source (e.g., electrospray
ionization - ESI).

o Set the mass spectrometer to operate in positive ion mode.

o Acquire full scan mass spectra or use selected reaction monitoring (SRM) for targeted
guantification[9].

o Data Analysis:
o Identify the molecular ion peak ([M+H]*).
o Analyze the fragmentation pattern to confirm the structure.

Visualizations

Below are diagrams illustrating the general workflows for the spectroscopic techniques
described.

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://pubmed.ncbi.nlm.nih.gov/12137998/
https://www.researchgate.net/publication/11243929_Simple_and_sensitive_method_for_the_determination_of_chlorpheniramine_maleate_in_human_plasma_using_liquid_chromatography-mass_spectrometry
https://www.researchgate.net/publication/8544815_Simultaneous_determination_of_chlorpheniramine_and_pseudoephedrine_in_human_plasma_by_liquid_chromatography-tandem_mass_spectrometry
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139495?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

Data Processing

‘Sample Preparation

- Dissolve in 4
Weigh Sample 4>

Data Acquisition

Insertinto Phase and Baseline Calibrate and
L - e [
S Tune and Shim Acquire FID Fourier Transform i P e ety

|

Click to download full resolution via product page

NMR Experimental Workflow

Sample Preparation

Place Sample
on ATR Crystal

Data Acquisition

Data Processing

Acquire Background Acquire Sample

Background
Subtraction

Spectrum Spectrum (e SRR

Click to download full resolution via product page

ATR-FTIR Experimental Workflow
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LC-MS Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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